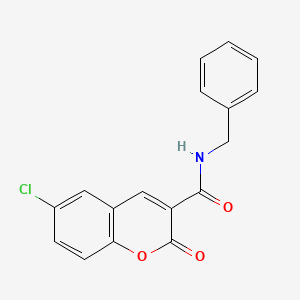

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide

CAS No.: 38472-69-4

Cat. No.: VC6563906

Molecular Formula: C17H12ClNO3

Molecular Weight: 313.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38472-69-4 |

|---|---|

| Molecular Formula | C17H12ClNO3 |

| Molecular Weight | 313.74 |

| IUPAC Name | N-benzyl-6-chloro-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C17H12ClNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |

| Standard InChI Key | NDWZVYBKPDTNKY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Introduction

Structural and Molecular Characteristics

Core Chromene Architecture

The compound’s foundation is a 2H-chromene skeleton, comprising a benzene ring fused to a pyrone moiety (a six-membered ring with one oxygen atom and a ketone group). The chromene system’s planar structure facilitates π-π interactions with biological targets, while the ketone at the 2-position introduces polarity and hydrogen-bonding capacity .

Substituent Effects

-

6-Chloro Group: The electron-withdrawing chlorine atom at the 6-position enhances electrophilicity at adjacent positions, potentially influencing reactivity and binding affinity.

-

N-Benzyl Carboxamide: The benzyl group attached to the carboxamide nitrogen introduces lipophilicity, improving membrane permeability. This substitution also sterically shields the amide bond, reducing susceptibility to enzymatic hydrolysis .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 313.74 g/mol | |

| Density | 1.293 g/cm³ (analog estimate) | |

| Boiling Point | 569.8°C (analog estimate) | |

| LogP | 3.30 (predicted) |

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis typically begins with the formation of the chromene core via cyclocondensation of resorcinol derivatives with β-keto esters. Subsequent chlorination at the 6-position is achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) . The benzyl carboxamide group is introduced via nucleophilic acyl substitution, where 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride reacts with benzylamine under inert conditions .

Catalytic Innovations

Recent advances employ heterogeneous catalysts to improve yield and selectivity. For example, Ni-NiO nanoparticles have demonstrated efficacy in facilitating three-component couplings for analogous coumarin-3-carboxamides, reducing reaction times from hours to minutes .

Table 2: Representative Synthesis Protocol

| Step | Reagent/Conditions | Outcome |

|---|---|---|

| 1 | Resorcinol, ethyl acetoacetate, H₂SO₄ | Chromene core formation |

| 2 | SO₂Cl₂, DCM, 0°C | 6-Chloro substitution |

| 3 | Benzylamine, THF, reflux | Carboxamide coupling |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its lipophilic benzyl group, with preferential dissolution in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Stability studies indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1540–1560 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C-Cl) .

-

NMR: NMR (400 MHz, DMSO-d₆) displays a singlet at δ 8.21 ppm (H-4 chromene), a multiplet at δ 7.28–7.35 ppm (benzyl protons), and a doublet at δ 6.98 ppm (H-5 chloro-substituted aromatic) .

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

While direct studies on N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide are sparse, related chromenes demonstrate:

-

Antimicrobial Activity: Disruption of bacterial cell membranes via lipid peroxidation.

-

Anti-Inflammatory Action: Inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

-

Anticancer Potential: Induction of apoptosis through caspase-3 activation.

Structure-Activity Relationships (SAR)

Comparative analysis with the bromo analog (N-benzyl-6-bromo-2-oxochromene-3-carboxamide) suggests that halogen electronegativity inversely correlates with antibacterial potency but enhances anti-inflammatory efficacy.

Applications and Future Directions

Drug Development

The compound’s scaffold serves as a lead structure for optimizing pharmacokinetic profiles. For instance, replacing the benzyl group with substituted aryl moieties could modulate blood-brain barrier penetration.

Industrial and Material Science

Chromene derivatives are explored as fluorescent probes due to their rigid, conjugated systems. The chlorine substituent may redshift emission wavelengths, enabling applications in bioimaging .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume